molecular formula C8H12O2 B090899 4-Vinylcyclohexene dioxide CAS No. 106-87-6

4-Vinylcyclohexene dioxide

Cat. No.: B090899
CAS No.: 106-87-6
M. Wt: 140.18 g/mol
InChI Key: OECTYKWYRCHAKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Vinylcyclohexene dioxide (VCD) is an organic compound that contains two epoxide functional groups . Its primary targets are the oocytes, eggs in a female’s ovaries, specifically in immature ovarian follicles in mice and rats .

Mode of Action

VCD, like other volatile epoxides, is classified as an alkylating agent . It interacts with its targets, the oocytes, by accelerating the natural apoptotic process of atresia . This interaction results in the selective destruction of ovarian small pre-antral (primordial and primary) follicles .

Biochemical Pathways

The biochemical pathways affected by VCD involve the induction of apoptosis in oocytes . This process is facilitated by the interaction of VCD with the c-kit receptor associated with oocytes, inhibiting its autophosphorylation and thereby impairing the vitality of the oocytes .

Pharmacokinetics

VCD is absorbed by rodents exposed dermally, orally, or by inhalation . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The result of VCD’s action is toxic effects on fertility . It causes follicular failure, leading to premature ovarian insufficiency (POI), which significantly impacts a woman’s physical health and fertility . Long-term inhalation exposure to high concentrations can result in lethargy and tremors in rodents and can cause decreased reproductive capability in females .

Action Environment

The action of VCD is influenced by environmental factors such as the method of exposure (dermal, oral, or inhalation) and the concentration of the compound . It is a volatile compound and readily evaporates into the air . Therefore, the environment in which it is used or stored can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-Vinylcyclohexene dioxide has been shown to interact with the c-kit receptor associated with oocytes, inhibiting its autophosphorylation and thereby impairing oocyte viability . This interaction is part of the compound’s role in accelerating the natural apoptotic process of atresia .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to cause selective destruction of ovarian small pre-antral (primordial and primary) follicles in rats and mice by accelerating the natural apoptotic process of atresia . It also has toxic effects on fertility .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the c-kit receptor associated with oocytes . This interaction inhibits the autophosphorylation of the c-kit receptor, thereby impairing oocyte viability .

Temporal Effects in Laboratory Settings

In a long-term study following 30 days of dosing mice with this compound, substantial small pre-antral follicle loss was observed at the end of dosing . Circulating FSH levels did not rise until 240 days after the onset of dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, low-dose, short-term exposure to this compound actually protects the primordial/primary follicle pool and improves the functional ovarian reserve by disrupting follicular atresia .

Transport and Distribution

It is known that the compound is a volatile epoxide, classified as an alkylating agent .

Subcellular Localization

Given its interactions with the c-kit receptor associated with oocytes , it is likely that the compound localizes to areas of the cell where this receptor is present.

Preparation Methods

Vinylcyclohexene dioxide is typically prepared by the epoxidation of 4-vinylcyclohexene. One common method involves the use of peroxybenzoic acid as the oxidizing agent . Another method involves reacting 4-vinylcyclohexene with sodium hypochlorite, followed by the addition of dilute sulfuric acid and sodium bisulfite under basic conditions. The product is then purified by distillation . These methods are favored for their relatively mild reaction conditions and high efficiency.

Chemical Reactions Analysis

Vinylcyclohexene dioxide undergoes various chemical reactions, primarily due to its epoxide functional groups. Some of the key reactions include:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Vinylcyclohexene dioxide is unique due to its dual epoxide functional groups, which confer high reactivity and versatility in various applications. Similar compounds include:

Compared to these compounds, vinylcyclohexene dioxide offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C8H12O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h5-8H,1-4H2
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InChI Key

OECTYKWYRCHAKR-UHFFFAOYSA-N
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Canonical SMILES

C1CC2C(O2)CC1C3CO3
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Molecular Formula

C8H12O2
Record name 1-VINYL-3-CYCLOHEXENE DIOXIDE
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DSSTOX Substance ID

DTXSID0020604
Record name 4-Vinyl-1-cyclohexene diepoxide
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Molecular Weight

140.18 g/mol
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Physical Description

1-vinyl-3-cyclohexene dioxide is a clear colorless liquid. Sets to glass at -67 °F. Faint olefinic odor. (NTP, 1992), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid.
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Boiling Point

441 °F at 760 mmHg (NTP, 1992), 227 °C @ 760 MM HG, 227 °C, 441 °F
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Flash Point

230 °F (NTP, 1992), 230 °F, 110 °C o.c., 230 °F (open cup), (oc) 230 °F
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), SOL IN WATER, Solubility in water, g/100ml at 20 °C: 18.3, High
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Density

1.0986 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0986 @ 20 °C/20 °C, Relative density (water = 1): 1.10, 1.099, 1.10
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.8, 4.07
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Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992), 1.17 [mmHg], LESS THAN 0.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C:, 0.1 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

106-87-6, 25086-25-3
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Record name Vinyl cyclohexene dioxide
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Record name Vinyl cyclohexene dioxide
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Record name Vinyl cyclohexene dioxide
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Record name Vinyl cyclohexene dioxide
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-(2-oxiranyl)-
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Record name 4-Vinyl-1-cyclohexene diepoxide
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Record name 4-VINYLCYCLOHEXENE DIOXIDE
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Record name VINYLCYCLOHEXENE DIOXIDE
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Record name VINYL CYCLOHEXENE DIOXIDE
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Record name VINYL CYCLOHEXENE DIOXIDE
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Melting Point

less than -67 °F (NTP, 1992), LESS THAN -55 °C, <-67 °F, -164 °F
Record name 1-VINYL-3-CYCLOHEXENE DIOXIDE
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Record name VINYLCYCLOHEXENE DIOXIDE
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Record name VINYL CYCLOHEXENE DIOXIDE
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Record name Vinyl cyclohexene dioxide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Vinylcyclohexene dioxide
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4-Vinylcyclohexene dioxide
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Reactant of Route 6
4-Vinylcyclohexene dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.